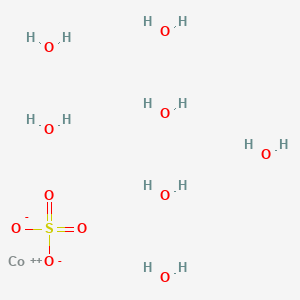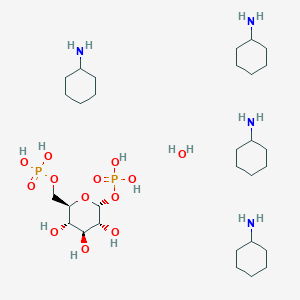
3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
説明
3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing one nitrogen and one sulfur atom. The specific structure of 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid suggests that it has a benzothiazole group linked to a propanoic acid moiety through a sulfanyl (thiol) linker.
Synthesis Analysis
The synthesis of related benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol involves the use of a multifunctional ligand in reactions with aluminum trialkyls, leading to the formation of complexes with a central Al2O2 ring . Another synthesis route for a related compound, 3-(benzothiazol-2-yl)-3-oxopropanenitrile, involves the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile or the treatment of 2-bromoacetylbenzothiazole with potassium cyanide . These methods highlight the reactivity of the benzothiazole moiety and its potential for forming various derivatives, including the target compound.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of heteroatoms such as nitrogen and sulfur, which can participate in the formation of bonds with other elements. For example, in aluminum complexes, the oxygen and nitrogen atoms of the ligand form bonds with aluminum atoms, while the sulfur atoms remain non-coordinative . This suggests that in the structure of 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, the benzothiazole moiety could provide sites for potential reactivity or coordination with other chemical entities.
Chemical Reactions Analysis
Benzothiazole derivatives are known to undergo various chemical reactions. The compound 3-(benzothiazol-2-yl)-3-oxopropanenitrile, for example, can react with heterocyclic diazonium salts to form hydrazones, which can further undergo intramolecular cyclization to form various heterocyclic derivatives . This indicates that the benzothiazole moiety in 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid could also be reactive towards nucleophiles and electrophiles, leading to a range of possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the substituents attached to the core structure. For instance, the introduction of a chlorosulfonyl group to 1,3-benzothiazol-2(3H)-one derivatives can lead to the formation of sulfonic acids and their esters and amides upon reaction with water, alcohols, and amines . The presence of a propanoic acid group in 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid suggests that it may have acidic properties and could potentially form salts and esters. Additionally, the compound's solubility, melting point, and boiling point would be influenced by the nature of the substituents and the overall molecular structure.
科学的研究の応用
Antimicrobial Properties
3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid and its derivatives show promising antimicrobial properties. A study by Chakraborty et al. (2014) synthesized benzothiazole-2-ylsulfanyl derivatives from this compound, which exhibited significant antifungal and antibacterial activity (Chakraborty, Sharma, Bala, & Mishra, 2014).
Chemical Synthesis and Enantioselective Reactions
In the field of chemical synthesis, this compound has been utilized in various reactions. For instance, Nunno et al. (1999) reported the baker's yeast-induced asymmetric reduction of 1-(benzothiazol-2-ylsulfanyl)-2-alkanones, leading to the production of high enantiomeric excess 1-(benzothiazol-2-ylsulfanyl)-2-alkanols (Nunno, Franchini, Nacci, Scilimati, & Sinicropi, 1999).
Framework Formation in Silver(I) Complexes
Research by Zou et al. (2004) explored the framework formations of AgI complexes with thioether ligands, including derivatives of 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid. This study contributed to understanding the structural influences in complex formations (Zou, Li, Xie, Zhang, & Bu, 2004).
Use as a Multifunctional Ligand in Aluminum Complexes
Basiak et al. (2015) investigated the use of a derivative of 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid as a multifunctional ligand in reactions with aluminum trialkyls. This study highlights its potential in forming complexes with unique structural and functional properties (Basiak, Ochal, Justyniak, & Ziemkowska, 2015).
Metal Complex Synthesis
Yousif et al. (2011) synthesized new metal complexes of (Benzothiazol-2-ylsulfanyl)-acetic acid with various metal ions. These complexes were characterized using various spectroscopic methods, contributing to the field of coordination chemistry (Yousif, Muaiad, & Adil, 2011).
Lipase-Catalyzed Kinetic Resolution
Borowiecki et al. (2013) conducted a study on the lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2- ylsulfanyl)propan-2-ol, demonstrating its potential in producing enantiomerically enriched compounds with antifungal activity (Borowiecki, Fabisiak, & Ochal, 2013).
特性
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c12-9(13)5-6-14-10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSBAOMLHPFLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279547 | |
| Record name | 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid | |
CAS RN |
4767-00-4 | |
| Record name | 4767-00-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)



![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)



